The paper discussing 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs [] highlights the anticancer potential of structurally similar compounds. While not directly related to 5-Isopropyl-1,2,4-oxadiazol-3-amine, this research suggests that modifications on the heterocyclic core and the substituents can significantly influence the anticancer activity.
The study on N1,N5-bis[4-(5-Alkyl-1,2,4-oxadiazol-3-yl)phenyl]glutaramides [] investigates their potential as antifungal prodrugs. Although these compounds differ from 5-Isopropyl-1,2,4-oxadiazol-3-amine, the research highlights the antifungal properties associated with 1,2,4-oxadiazole derivatives.
The paper discussing the synthesis of 3-Aryl-5-Isopropyl-1,2,4-Oxadiazoles [] demonstrates their anti-inflammatory activity. This finding, while not directly related to 5-Isopropyl-1,2,4-oxadiazol-3-amine, emphasizes the potential of 1,2,4-oxadiazole derivatives as anti-inflammatory agents.
The research on ethyl 5-methyl-1,1-dioxo-2-{[5-(pentan-3-yl)-1,2,4-oxadiazol-3-yl]methyl}-2H-1,2,6-thiadiazine-4-carboxylate [] focuses on its potential as a Hepatitis B virus (HBV) inhibitor. While this compound differs from 5-Isopropyl-1,2,4-oxadiazol-3-amine, it highlights the potential of 1,2,4-oxadiazole derivatives in developing antiviral agents.
CAS No.:
CAS No.: 126456-06-2
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.:
CAS No.: